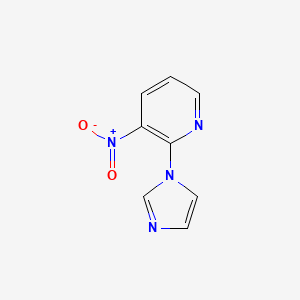

2-(1H-imidazol-1-yl)-3-nitropyridine

Description

Properties

IUPAC Name |

2-imidazol-1-yl-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O2/c13-12(14)7-2-1-3-10-8(7)11-5-4-9-6-11/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACJKDAOFHMVUOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N2C=CN=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(1H-imidazol-1-yl)-3-nitropyridine

This guide provides a comprehensive overview of the synthesis and characterization of 2-(1H-imidazol-1-yl)-3-nitropyridine, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. The presence of both a nitropyridine and an imidazole moiety suggests potential applications as a versatile building block in the development of novel therapeutic agents and functional materials. This document details a reliable synthetic protocol, expected analytical characterization, and essential safety considerations.

Introduction: The Scientific Rationale

The title compound, this compound, merges two privileged heterocyclic scaffolds. The nitropyridine ring is a key electrophilic component, activated towards nucleophilic aromatic substitution, making it a valuable synthon for constructing more complex molecular architectures. The nitro group, a potent electron-withdrawing group, significantly influences the electronic properties of the pyridine ring and can serve as a handle for further chemical transformations, such as reduction to an amino group.

The imidazole ring is a ubiquitous feature in biologically active molecules, including amino acids like histidine. Its unique electronic properties and ability to participate in hydrogen bonding make it a critical component in many enzymatic reactions and a common motif in pharmaceutical drugs. The linkage of imidazole to a nitropyridine core is anticipated to yield a molecule with interesting biological and material properties, warranting a detailed investigation of its synthesis and characterization.

Synthesis Methodology: A Guided Protocol

The synthesis of this compound is most effectively achieved via a nucleophilic aromatic substitution (SNAr) reaction. This well-established reaction class is ideal for coupling nucleophiles with electron-deficient aromatic rings. In this case, the electron-withdrawing nitro group at the 3-position of the pyridine ring activates the 2-position for nucleophilic attack by imidazole.

Reaction Mechanism

The reaction proceeds through a two-step addition-elimination mechanism. The nitrogen atom of the imidazole ring acts as the nucleophile, attacking the carbon atom at the 2-position of the 2-chloro-3-nitropyridine ring. This attack disrupts the aromaticity of the pyridine ring and forms a resonance-stabilized intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group (chloride ion) is expelled, and the aromaticity of the pyridine ring is restored, yielding the final product.

Caption: Proposed SNAr mechanism for the synthesis.

Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps and rationale.

Materials and Reagents:

-

2-Chloro-3-nitropyridine (1.0 eq)

-

Imidazole (1.2 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

Instrumentation:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Rotary evaporator

-

Standard laboratory glassware

-

Thin Layer Chromatography (TLC) apparatus

-

Column chromatography setup

Step-by-Step Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-3-nitropyridine (1.0 eq), imidazole (1.2 eq), and potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.2 M with respect to the 2-chloro-3-nitropyridine.

-

Reaction: Heat the reaction mixture to reflux (approximately 82°C) and stir vigorously. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 4-6 hours.

-

Workup:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Filter the reaction mixture to remove the potassium carbonate and other inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

Dissolve the crude product in a minimal amount of dichloromethane.

-

Purify the product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

-

Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a solid.

-

Caption: Experimental workflow for the synthesis.

Characterization: Expected Analytical Data

The successful synthesis of this compound should be confirmed through a suite of analytical techniques. Below are the expected results based on the structure of the molecule and data from similar compounds.

| Technique | Expected Observations |

| ¹H NMR | Three distinct signals for the imidazole protons and three for the pyridine protons. |

| ¹³C NMR | Eight distinct signals corresponding to the eight unique carbon atoms in the molecule. |

| FTIR | Characteristic peaks for N-O stretching of the nitro group, C=N and C=C stretching of the aromatic rings. |

| Mass Spec | A molecular ion peak corresponding to the molecular weight of the compound (190.16 g/mol ). |

Detailed Spectral Predictions:

-

¹H NMR (400 MHz, CDCl₃):

-

Pyridine protons: δ 8.6-8.8 (dd, 1H), δ 8.2-8.4 (dd, 1H), δ 7.4-7.6 (dd, 1H).

-

Imidazole protons: δ 7.8-8.0 (s, 1H), δ 7.2-7.4 (s, 1H), δ 7.1-7.3 (s, 1H).

-

-

¹³C NMR (100 MHz, CDCl₃):

-

Expect signals in the range of δ 115-160 ppm for the aromatic carbons. The carbon bearing the nitro group will be significantly deshielded.

-

-

FTIR (ATR):

-

~1530 cm⁻¹ and ~1350 cm⁻¹ (asymmetric and symmetric NO₂ stretching).

-

~1600-1450 cm⁻¹ (C=C and C=N stretching of the aromatic rings).

-

~3100-3000 cm⁻¹ (aromatic C-H stretching).

-

-

Mass Spectrometry (ESI+):

-

Expected m/z = 191.0569 [M+H]⁺.

-

Safety Precautions and Handling

It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.

-

2-Chloro-3-nitropyridine: Harmful if swallowed and causes skin and eye irritation.[1] May cause respiratory irritation.[1] Wear protective gloves, safety glasses, and a lab coat.

-

Imidazole: Harmful if swallowed and causes severe skin burns and eye damage.[2][3] It is also suspected of damaging fertility or the unborn child.[3] Handle with extreme care, using appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.

-

Potassium Carbonate: Causes serious eye irritation. Avoid inhalation of dust.

-

Acetonitrile: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[1][2]

References

- Jubilant Ingrevia.

-

ResearchGate. H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. [Link]

-

Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC. [Link]

-

PubChem. 2-(1H-imidazol-2-yl)pyridine. [Link]

- Google Patents.

-

MDPI. 2-Nitro-1-vinyl-1H-imidazole. [Link]

-

Carl ROTH. Safety Data Sheet: Imidazole. [Link]

-

Semantic Scholar. Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. [Link]

-

NIH. Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. [Link]

-

NIH. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. [Link]

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

The Royal Society of Chemistry. Facile aromatic nucleophilic substitution reactions (SNAr) in ionic liquid. [Link]

-

ResearchGate. Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. [Link]

-

International Chemical Safety Cards (ICSCs). ICSC 1721 - IMIDAZOLE. [Link]

-

NIH. Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis. [Link]

-

Biblioteka Nauki. Preparation of Imidazolium 2,4,5-Trinitroimidazolate from Derivatives of Imidazole and Its Oxidation Under Nitration. [Link]

-

ResearchGate. Py–FTIR–GC/MS Analysis of Volatile Products of Automobile Shredder Residue Pyrolysis. [Link]

-

Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. [Link]

-

Der Pharma Chemica. Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. [Link]

-

ChemConnections. 13C NMR Spectroscopy. [Link]

-

The Royal Society of Chemistry. Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. [Link]

Sources

A Methodological Whitepaper on the Structural Elucidation of 2-(1H-imidazol-1-yl)-3-nitropyridine

Abstract: The convergence of imidazole and nitropyridine moieties in a single molecular framework, as seen in 2-(1H-imidazol-1-yl)-3-nitropyridine, presents a compelling target for investigation in medicinal chemistry and materials science. Nitroimidazoles are renowned pharmacophores in antiparasitic drugs, while the pyridine ring is a cornerstone of numerous pharmaceuticals.[1] A definitive understanding of the three-dimensional structure of this compound is paramount for unlocking its potential through structure-based drug design or crystal engineering. This technical guide provides a comprehensive, field-proven methodology for the synthesis, crystallization, and complete crystal structure analysis of this compound, from initial reaction to the final interpretation of supramolecular interactions. The protocols described herein are designed to be self-validating, ensuring the highest degree of scientific integrity for researchers in drug development and chemical sciences.

Part 1: Synthesis, Purification, and Crystallization

The foundational step in any crystal structure analysis is the synthesis of high-purity material, followed by the meticulous growth of diffraction-quality single crystals. The proposed synthesis for this compound is based on a well-established nucleophilic aromatic substitution (SNAr) pathway.

Proposed Synthesis Pathway

The logical precursor for this synthesis is 2-chloro-3-nitropyridine, where the chlorine atom is activated towards substitution by the electron-withdrawing nitro group. Imidazole acts as the nucleophile.

Caption: Proposed synthesis of the title compound via SNAr reaction.

Experimental Protocol: Synthesis and Purification

Objective: To synthesize this compound with a purity >98%, suitable for crystallization trials.

Materials:

-

2-Chloro-3-nitropyridine (1.0 equiv.)

-

Imidazole (1.2 equiv.)

-

Anhydrous Potassium Carbonate (K₂CO₃, 2.0 equiv.)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl Acetate (EtOAc)

-

Hexanes

-

Deionized Water

-

Brine

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 2-chloro-3-nitropyridine, imidazole, and anhydrous K₂CO₃.

-

Solvent Addition: Add anhydrous DMF via syringe to create a suspension with a concentration of approximately 0.5 M with respect to the limiting reagent.

-

Reaction: Heat the mixture to 110 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 EtOAc/Hexanes mobile phase.

-

Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing deionized water. Extract the aqueous phase three times with EtOAc.

-

Washing: Combine the organic layers and wash sequentially with deionized water (twice) and brine (once) to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.

-

Purification: Purify the resulting crude solid via flash column chromatography on silica gel, eluting with a gradient of EtOAc in hexanes (e.g., 20% to 60%).

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield the title compound as a solid. Confirm identity and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[2]

Experimental Protocol: Single Crystal Growth

Causality: The choice of crystallization method is critical. Slow evaporation is a robust initial screening method as it gradually increases supersaturation. The solvent system is chosen to provide moderate solubility for the compound, preventing rapid precipitation.

Procedure:

-

Solvent Screening: Screen for suitable solvents. A good candidate will fully dissolve the compound upon gentle heating but show slight turbidity upon cooling to room temperature. A mixture of acetone and methanol is often effective for such heterocyclic systems.

-

Preparation: Dissolve approximately 10-20 mg of the purified compound in the minimum amount of the chosen solvent (e.g., 2 mL of 1:1 acetone/methanol) in a clean, small vial. Gentle warming in a water bath may be required.

-

Crystallization: Cover the vial with a cap, pierced with a few small holes using a needle to allow for slow evaporation of the solvent.

-

Incubation: Place the vial in a vibration-free environment (e.g., a desiccator in a quiet cabinet) at a constant temperature.

-

Monitoring: Monitor the vial daily for the formation of small, well-defined crystals with sharp edges. This process can take several days to weeks.

Part 2: Single-Crystal X-ray Diffraction Analysis

This section outlines the workflow for determining the molecular and crystal structure from a suitable single crystal.

Caption: Standard workflow for single-crystal X-ray structure determination.

Protocol: Data Collection and Refinement

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a cryo-loop.

-

Data Collection: The crystal is placed on a goniometer head in a stream of cold nitrogen gas (100 K) on a modern X-ray diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) X-ray source. A full sphere of diffraction data is collected using a series of ω and φ scans.

-

Data Processing: The raw diffraction images are processed using standard software (e.g., CrysAlisPro, SAINT). This involves integrating the reflection intensities, applying corrections for Lorentz and polarization effects, and performing a multi-scan absorption correction.

-

Structure Solution and Refinement: The structure is solved using intrinsic phasing methods (e.g., SHELXT) and refined by full-matrix least-squares on F² using appropriate software (e.g., SHELXL).[3] All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

Part 3: Structural Interpretation and Analysis

While the precise crystallographic data for this compound is not yet published, we can anticipate its key structural features and the interactions that will define its solid-state architecture based on known principles and related structures.

Molecular Geometry

The molecule consists of a pyridine ring substituted with a nitro group at the 3-position and an imidazole ring at the 2-position. The dihedral angle between the planes of these two aromatic rings will be a key structural parameter, influencing the overall molecular conformation.[4]

Table 1: Anticipated Crystallographic and Refinement Data (Note: These are typical values for illustrative purposes and must be determined experimentally.)

| Parameter | Expected Value |

| Chemical Formula | C₈H₆N₄O₂[5] |

| Formula Weight | 190.16 g/mol [5] |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P-1 (common for such molecules) |

| a, b, c (Å) | 5-15 Å |

| α, β, γ (°) | 90, 90-110, 90 |

| V (ų) | 800-1200 |

| Z | 4 or 2 |

| T (K) | 100(2) |

| Final R indices [I>2σ(I)] | R₁ = 0.03-0.06, wR₂ = 0.08-0.15 |

| Goodness-of-fit (S) | ~1.0 |

Supramolecular Interactions

The crystal packing will be dictated by a network of non-covalent interactions. The nitro group is a strong hydrogen bond acceptor, while the C-H bonds of the imidazole and pyridine rings can act as weak hydrogen bond donors.

Expected Interactions:

-

C–H···O Hydrogen Bonds: The acidic C-H bonds on the imidazole ring are likely to form hydrogen bonds with the oxygen atoms of the nitro group on a neighboring molecule.[6]

-

C–H···N Hydrogen Bonds: Aromatic C-H donors may interact with the nitrogen atoms of adjacent pyridine or imidazole rings.[7]

-

π–π Stacking: Offset face-to-face or edge-to-face stacking interactions between the aromatic rings are highly probable, contributing significantly to the packing stability.[4]

Caption: Potential intermolecular interactions stabilizing the crystal lattice.

Hirshfeld Surface Analysis

Purpose: To visualize and quantify the intermolecular contacts within the crystal structure, providing a "fingerprint" of the packing environment.

Methodology:

-

A Hirshfeld surface is calculated for the molecule, mapped with properties like dnorm (normalized contact distance). Red spots on the dnorm surface indicate close intermolecular contacts (shorter than van der Waals radii) and are indicative of hydrogen bonds.

-

The surface is decomposed into 2D "fingerprint plots," which summarize the distribution of contact types (e.g., H···O, H···H, C···H), quantifying the percentage contribution of each interaction to the total surface area.[7][8] This provides an authoritative, quantitative assessment of the forces governing the crystal packing.

Conclusion

This technical guide outlines a rigorous and comprehensive pathway for the definitive structural analysis of this compound. By following these validated protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can obtain precise data on molecular geometry and supramolecular assembly. This information is indispensable for understanding the structure-property relationships of this promising heterocyclic compound, thereby accelerating its potential application in drug discovery and materials science.

References

-

MDPI. (2022). 2-Nitro-1-vinyl-1H-imidazole. Molecules. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(1H-imidazol-2-yl)pyridine. PubChem Compound Database. Retrieved from [Link]

-

Gao, H., et al. (2024). Syntheses, crystal structures and intermolecular interactions of six novel pyrimidin-2-yl-substituted triaryltriazoles. Acta Crystallographica Section C: Structural Chemistry. Available at: [Link]

-

Xiaohong, L., et al. (2010). Computational study of imidazole derivative as high energetic materials. Journal of Hazardous Materials. Available at: [Link]

-

MDPI. (2023). 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine. Molbank. Available at: [Link]

- Google Patents. (2010). Process for preparation of nitropyridine derivatives.

-

Alishala, A., et al. (2024). Synthesis and computational studies of 2-(6-(1H-benzo[d]imidazol-2-yl) pyridin-2-yl). ResearchGate. Available at: [Link]

-

McClements, J., et al. (2023). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

-

ResearchGate. (2024). Synthesis, spectral characterization, single crystal X-ray diffraction and DFT studies of 4-((2,4,5-triphenyl-1H-imidazol-1-yl)methyl)pyridine derivatives. Retrieved from [Link]

-

MDPI. (2024). Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods. International Journal of Molecular Sciences. Available at: [Link]

-

ResearchGate. (2023). The 2D intermolecular interactions of the best result are depicted... Scientific Diagram. Retrieved from [Link]

-

MDPI. (2022). Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents. Molecules. Available at: [Link]

-

ACS Publications. (2018). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H₂O-IPA Medium. ACS Omega. Available at: [Link]

-

PLOS One. (n.d.). Computational quantum chemistry, molecular docking, and ADMET predictions of imidazole alkaloids of Pilocarpus microphyllus with schistosomicidal properties. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Crystal structure of 2-{[1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-yloxy]carbonyl}benzoic acid. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). Single crystal X-ray structure, spectroscopic and DFT studies of Imidazo[2,1-b]thiazole. Retrieved from [Link]

-

ResearchGate. (n.d.). All intermolecular interactions and their percentages. Scientific Diagram. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Weak Intermolecular Interactions in a Series of Bioactive Oxazoles. PMC. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure, intermolecular interactions, and dynamic properties of NTO crystals with impurity defects: a computational study. Retrieved from [Link]

-

Simpson, J., et al. (2017). Crystal structure of 1-[2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

-

ResearchGate. (n.d.). XRD diffractogram of control and treated samples of imidazole and 2-methylimidazole. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. (PDF) Single crystal X-ray structure, spectroscopic and DFT studies of Imidazo[2,1-b]thiazole: 2-(3-hydroxy-3-phenylimidazo[2,1-b]thiazol- 2(3H)-ylidene)-1-phenylethanone [academia.edu]

- 4. researchgate.net [researchgate.net]

- 5. chemscene.com [chemscene.com]

- 6. researchgate.net [researchgate.net]

- 7. Syntheses, crystal structures and intermolecular interactions of six novel pyrimidin-2-yl-substituted triaryltriazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Spectroscopic Characterization of 2-(1H-imidazol-1-yl)-3-nitropyridine: A Predictive and Methodological Guide

Introduction

In the landscape of contemporary drug discovery and materials science, N-heterocyclic compounds are of paramount importance. Among these, molecules that couple different heterocyclic systems, such as 2-(1H-imidazol-1-yl)-3-nitropyridine, present unique electronic and structural features that make them compelling targets for investigation. The functional interplay between the electron-rich imidazole ring and the electron-deficient nitropyridine system suggests potential applications in medicinal chemistry and as specialized ligands in catalysis.

This technical guide provides a comprehensive framework for the spectroscopic characterization of this compound. In the absence of publicly available experimental spectra for this specific molecule (CAS 1060795-58-5), this document serves as a predictive guide and a methodological resource for researchers. We will leverage established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast the expected spectral data. Furthermore, we will detail robust, field-proven protocols for data acquisition and analysis, ensuring scientific integrity and reproducibility. This guide is designed to empower researchers, scientists, and drug development professionals to confidently acquire and interpret the spectroscopic data for this novel compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of each proton and carbon atom, respectively, allowing for unambiguous assignment of the molecular structure.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to reveal six distinct signals in the aromatic region, corresponding to the six protons of the molecule. The chemical shifts are influenced by the electron-withdrawing nitro group on the pyridine ring and the electronic nature of the imidazole ring. The predicted chemical shifts and coupling patterns are based on analogous substituted imidazoles and nitropyridines.[1][2]

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2' (Im) | ~8.2 | s | - |

| H-4' (Im) | ~7.5 | t | ~1.5 |

| H-5' (Im) | ~7.2 | t | ~1.5 |

| H-4 (Pyr) | ~8.7 | dd | J = 8.0, 1.5 |

| H-5 (Pyr) | ~7.6 | dd | J = 8.0, 4.5 |

| H-6 (Pyr) | ~8.9 | dd | J = 4.5, 1.5 |

Im = Imidazole, Pyr = Pyridine

The downfield shifts of the pyridine protons are a direct consequence of the deshielding effect of the nitro group and the pyridine nitrogen. The imidazole protons are expected to appear at slightly more upfield positions compared to the pyridine protons.[1]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a map of the carbon framework. Eight distinct signals are anticipated, corresponding to the eight carbon atoms in the molecule. The chemical shifts will be significantly influenced by the attached heteroatoms and the nitro group.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2' (Im) | ~138 |

| C-4' (Im) | ~130 |

| C-5' (Im) | ~118 |

| C-2 (Pyr) | ~150 |

| C-3 (Pyr) | ~145 |

| C-4 (Pyr) | ~135 |

| C-5 (Pyr) | ~125 |

| C-6 (Pyr) | ~152 |

Im = Imidazole, Pyr = Pyridine

Experimental Protocol for NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR data is crucial for accurate structure confirmation.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved to avoid line broadening.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.[3] Tune and match the probe for both ¹H and ¹³C frequencies.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Set the spectral width to cover the aromatic region (e.g., 0-10 ppm).

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.[4]

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

-

A larger number of scans will be required due to the low natural abundance of ¹³C (e.g., 1024 or more).

-

-

2D NMR Experiments (for unambiguous assignment):

-

Acquire a COSY (Correlation Spectroscopy) spectrum to establish proton-proton coupling networks within the pyridine and imidazole rings.

-

Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate directly bonded proton and carbon atoms.[5]

-

Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range (2-3 bond) correlations between protons and carbons, which is essential for connecting the imidazole and pyridine rings.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak.[3]

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Spectrum

The IR spectrum of this compound will be characterized by absorptions corresponding to the nitro group, aromatic C-H bonds, and the C=C and C=N bonds of the heterocyclic rings.[6][7]

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| NO₂ Asymmetric Stretch | 1550 - 1500 | Strong |

| NO₂ Symmetric Stretch | 1370 - 1330 | Strong |

| Aromatic C=C and C=N Stretch | 1600 - 1450 | Medium to Strong |

| C-N Stretch | 1350 - 1250 | Medium |

| Aromatic C-H Out-of-Plane Bend | 900 - 675 | Strong |

The two strong absorptions for the nitro group are highly diagnostic. The complex pattern of bands in the 1600-1450 cm⁻¹ region is characteristic of aromatic and heteroaromatic rings.[8]

Experimental Protocol for FT-IR Data Acquisition

Step-by-Step Methodology:

-

Sample Preparation (ATR):

-

Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Acquire a background spectrum of the empty ATR crystal. This is a critical step to subtract the atmospheric CO₂ and H₂O absorptions.

-

Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Perform baseline correction if necessary.

-

Label the significant peaks with their frequencies.

-

Caption: Workflow for ATR-FTIR data acquisition.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an essential tool for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.

Predicted Mass Spectrum

For this compound (C₈H₆N₄O₂), the calculated molecular weight is 190.16 g/mol . In a high-resolution mass spectrum (HRMS), the exact mass of the molecular ion [M]⁺˙ or the protonated molecule [M+H]⁺ would be observed, confirming the elemental composition.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Interpretation |

| [M]⁺˙ | 190.05 | Molecular Ion |

| [M-NO₂]⁺ | 144.06 | Loss of a nitro group |

| [C₅H₃N₂]⁺ | 91.03 | Fragmentation of the pyridine ring |

| [C₃H₃N₂]⁺ | 67.03 | Imidazole cation |

The fragmentation pattern will likely involve the loss of the nitro group, followed by cleavage of the heterocyclic rings. The relative intensities of the fragment ions will depend on their stability.[9]

Experimental Protocol for Mass Spectrometry Data Acquisition

Step-by-Step Methodology:

-

Sample Introduction:

-

For Electron Ionization (EI), a direct insertion probe can be used for solid samples. The sample is heated to induce vaporization into the ion source.[10]

-

For Electrospray Ionization (ESI), dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the mass spectrometer via direct infusion or coupled with liquid chromatography (LC-MS).

-

-

Ionization:

-

EI: Use a standard electron energy of 70 eV to generate reproducible fragmentation patterns. This is a "hard" ionization technique that typically yields numerous fragment ions.[11]

-

ESI: Use a "soft" ionization technique to primarily observe the protonated molecule [M+H]⁺ with minimal fragmentation.

-

-

Mass Analysis:

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).

-

For accurate mass measurements, use a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.

-

-

Data Analysis:

-

Identify the molecular ion peak.

-

Propose structures for the major fragment ions based on logical bond cleavages and rearrangements.

-

Compare the observed isotopic pattern with the theoretical pattern for the proposed elemental composition.

-

Caption: Workflow for Mass Spectrometry analysis.

Conclusion

This technical guide provides a predictive and methodological framework for the comprehensive spectroscopic analysis of this compound. By leveraging established principles and data from analogous structures, we have outlined the expected features in the ¹H NMR, ¹³C NMR, IR, and mass spectra. The detailed, step-by-step protocols for data acquisition and analysis are designed to ensure scientific rigor and reproducibility. This guide serves as a valuable resource for any researcher undertaking the synthesis or characterization of this and related N-heterocyclic compounds, facilitating efficient and accurate structure elucidation and paving the way for further investigation into their potential applications.

References

-

Zamani, K., et al. (2003). ¹H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). TÜBİTAK Academic Journals, 27, 71-76. Available at: [Link]

-

Pinga, E. C., et al. (2021). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Molecules, 26(23), 7196. Available at: [Link]

-

Penchev, P. N., et al. (2011). A complete 1H and 13C NMR data assignment for 3-phenylmethylene-1H,3H-naphtho-[1,8-c,d]-pyran-1-one. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(1), 559-565. Available at: [Link]

-

de Oliveira, R. B., et al. (2022). 2-Nitro-1-vinyl-1H-imidazole: An Old Compound, a New Application against Trypanosoma cruzi, and Its Full Spectroscopic Characterization. Molecules, 27(3), 834. Available at: [Link]

-

Katritzky, A. R., et al. (2006). gNMR simulated 1H and proton-coupled 13C NMR spectra of substituted 3-nitropyridines. GIAO/DFT calculated values of proton and carbon chemical shifts and coupling constants. Journal of Molecular Structure, 787(1-3), 131-147. Available at: [Link]

-

Al-Masoudi, N. A., et al. (2011). Synthesis and characterization of some new 2,4,5-trisubstituted imidazole derivatives. Molecules, 16(8), 6597-6611. Available at: [Link]

-

U.S. Environmental Protection Agency. (2017). Method 320: Measurement of Vapor Phase Organic and Inorganic Emissions by Extractive Fourier Transform Infrared (FTIR) Spectroscopy. Available at: [Link]

-

Grimm, S., et al. (2016). How to Compute Electron Ionization Mass Spectra from First Principles. The Journal of Physical Chemistry A, 120(20), 3635-3645. Available at: [Link]

-

Paz, J. L., et al. (2001). 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. Molecules, 6(3), 266-277. Available at: [Link]

-

Mettler-Toledo. (n.d.). 4 Guidelines For FTIR PAT. Available at: [Link]

-

Mohamed, Y. A., et al. (2010). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Molecules, 15(3), 1889-1899. Available at: [Link]

-

LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

-

University of Texas Health Science Center at San Antonio. (n.d.). Stepbystep procedure for NMR data acquisition. Available at: [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Available at: [Link]

-

Katritzky, A. R., et al. (2013). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Magnetic Resonance in Chemistry, 51(10), 655-662. Available at: [Link]

-

University of California, Davis. (n.d.). Sample preparation for FT-IR. Available at: [Link]

-

LibreTexts. (2022). 3.1: Electron Ionization. Chemistry LibreTexts. Available at: [Link]

-

Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy, 33(9), 22-26. Available at: [Link]

-

Amirav, A., & Gordin, A. (2002). Classical electron ionization mass spectra in gas chromatography/mass spectrometry with supersonic molecular beams. Journal of Mass Spectrometry, 37(5), 535-546. Available at: [Link]

-

University of Notre Dame. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Available at: [Link]

-

Giske, A., et al. (2012). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Magnetic Resonance in Chemistry, 50(S1), S52-S58. Available at: [Link]

-

Bakherad, M., et al. (2020). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. Molecules, 25(22), 5437. Available at: [Link]

-

Pharmaguideline. (n.d.). SOP for Calibration of FT-IR Spectrometer. Available at: [Link]

-

YouTube. (2020). Mass spectrometry A-level Fragmentation of organic molecules. Available at: [Link]

-

Limbach, H.-H., et al. (2004). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. Magnetic Resonance in Chemistry, 42(S1), S123-S134. Available at: [Link]

-

OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. OpenStax. Available at: [Link]

-

Wiley-VCH. (2002). NMR Spectroscopy: Data Acquisition. Available at: [Link]

-

Margoshes, M., & Fassel, V. A. (1955). The Infrared Spectra of Aromatic Compounds. II. Evidence Concerning the Interaction of π-Electrons and σ-Bond Orbitals in C-H Out-of-plane Bending Vibrations. Journal of the American Chemical Society, 77(23), 6181-6184. Available at: [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Available at: [Link]

-

Wikipedia. (n.d.). Imidazole. Available at: [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Available at: [Link]

-

R-NMR. (n.d.). SOP data acquisition. Available at: [Link]

-

Hall, Z., et al. (2012). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 23(11), 1897-1904. Available at: [Link]

-

Singh, R., & Kumar, V. (2022). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Mini-Reviews in Medicinal Chemistry, 22(1), 108-124. Available at: [Link]

-

ResearchGate. (n.d.). FT-IR spectra of: (a) Imidazole; (b) PTA; (c) AlIITM-41; (d).... Available at: [Link]

-

SlideShare. (n.d.). ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT. Available at: [Link]

Sources

- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 5. diva-portal.org [diva-portal.org]

- 6. researchgate.net [researchgate.net]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 9. mdpi.com [mdpi.com]

- 10. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 11. chem.libretexts.org [chem.libretexts.org]

Unlocking Therapeutic Potential: A Technical Guide to Discovering Novel Bioactive Molecules from Imidazopyridine Scaffolds

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the discovery of novel bioactive molecules centered on the versatile imidazopyridine scaffold. We will delve into the strategic considerations, experimental designs, and data interpretation that underpin the identification and optimization of promising therapeutic candidates. Moving beyond a mere recitation of facts, this document offers field-proven insights into the causality behind experimental choices, ensuring a robust and self-validating approach to drug discovery.

The Imidazopyridine Scaffold: A Privileged Structure in Medicinal Chemistry

The imidazopyridine core, a fused heterocyclic system of imidazole and pyridine rings, represents a "privileged scaffold" in drug discovery. Its unique electronic and structural features allow it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] This versatility is evidenced by the successful development of drugs such as Zolpidem (a hypnotic agent), Alpidem (an anxiolytic), and Olprinone (a cardiotonic agent), all of which are based on the imidazo[1,2-a]pyridine isomer.[3] The therapeutic landscape of imidazopyridine derivatives is vast, encompassing anticancer, antibacterial, antiviral, anti-inflammatory, and central nervous system (CNS) modulating properties.[1][2]

The potential of this scaffold lies in its amenability to structural modification at multiple positions, allowing for the fine-tuning of its pharmacokinetic and pharmacodynamic properties. Understanding the structure-activity relationships (SAR) is therefore paramount in harnessing the full therapeutic potential of this remarkable heterocyclic system.[4]

Strategies for Discovering Novel Bioactive Imidazopyridines

The journey from a privileged scaffold to a novel drug candidate requires a systematic and multi-faceted discovery strategy. Here, we outline three powerful and complementary approaches:

High-Throughput Screening (HTS)

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid screening of large libraries of compounds to identify "hits" that modulate a specific biological target.[5] The process involves the miniaturization and automation of assays to test thousands of compounds in a short period.[5]

Experimental Workflow: High-Throughput Screening for Enzyme Inhibitors

Figure 1: High-Throughput Screening (HTS) workflow for identifying enzyme inhibitors.

Step-by-Step HTS Protocol for Kinase Inhibitors:

-

Assay Development:

-

Select a robust kinase activity assay, such as a fluorescence-based assay that measures ATP consumption or substrate phosphorylation.

-

Optimize assay conditions (e.g., enzyme and substrate concentrations, incubation time, temperature) to achieve a stable and reproducible signal.

-

Validate the assay using a known kinase inhibitor to ensure a clear distinction between inhibited and uninhibited signals. The Z'-factor, a statistical measure of assay quality, should be greater than 0.5.[6]

-

-

Library Preparation:

-

Prepare a diverse library of imidazopyridine derivatives in a 384-well plate format at a stock concentration of 10 mM in DMSO.

-

-

Primary Screen:

-

Using automated liquid handlers, dispense a small volume of each compound from the library into the assay plates to achieve a final concentration of 10 µM.

-

Add the kinase, substrate, and ATP to initiate the reaction.

-

Incubate for the optimized time.

-

Add the detection reagent and measure the signal using a plate reader.

-

-

Data Analysis and Hit Identification:

-

Normalize the data to the controls (no inhibitor and strong inhibitor).

-

Identify "hits" as compounds that cause a significant reduction in kinase activity (typically >50% inhibition or a Z-score >3).

-

-

Hit Confirmation and Dose-Response:

-

Re-test the primary hits in a dose-response format (e.g., 8-point serial dilution) to confirm their activity and determine their half-maximal inhibitory concentration (IC50).

-

Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery (FBDD) is a powerful alternative to HTS, particularly for challenging targets.[7] It involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify weak but efficient binders.[7] These fragment hits are then grown or linked together to create more potent lead compounds.[8]

Experimental Workflow: Fragment-Based Drug Discovery

Figure 2: Fragment-Based Drug Discovery (FBDD) workflow.

Step-by-Step FBDD Protocol:

-

Fragment Library Design:

-

Assemble a library of 1000-3000 low molecular weight (<300 Da) compounds that adhere to the "Rule of Three" (MW < 300, cLogP < 3, H-bond donors/acceptors < 3).[8] The library should be diverse in terms of shape and pharmacophoric features.

-

-

Biophysical Screening:

-

Screen the fragment library against the target protein using sensitive biophysical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Surface Plasmon Resonance (SPR), or X-ray crystallography.[9]

-

-

Hit Validation and Structural Characterization:

-

Validate the binding of fragment hits using an orthogonal biophysical method.

-

Determine the co-crystal structure of the fragment bound to the target protein. This provides crucial information about the binding mode and identifies vectors for fragment elaboration.[9]

-

-

Fragment-to-Lead Evolution:

-

Fragment Growing: Synthesize analogs of the fragment hit that extend into adjacent binding pockets.

-

Fragment Linking: If two fragments bind to adjacent sites, design a linker to connect them into a single, more potent molecule.

-

Fragment Merging: If two fragments bind in an overlapping manner, design a new molecule that incorporates the key features of both.

-

Rational Design and Synthesis

Rational drug design leverages knowledge of the biological target's structure and mechanism to design molecules with high affinity and selectivity. A key synthetic strategy for generating diverse imidazopyridine libraries is the Groebke-Blackburn-Bienaymé (GBB) three-component reaction.[10]

The Groebke-Blackburn-Bienaymé (GBB) Reaction

The GBB reaction is a powerful one-pot synthesis of 3-aminoimidazo[1,2-a]pyridines from a 2-aminopyridine, an aldehyde, and an isocyanide.[10] This multicomponent reaction offers high atom economy and allows for the rapid generation of a wide range of analogs by varying the three starting materials.[3][10]

Step-by-Step Protocol for the GBB Reaction: [11]

-

Reaction Setup: In a sealed vial, combine the 2-aminopyridine (1.0 equiv.), the aldehyde (1.0 equiv.), and the isocyanide (1.0 equiv.).

-

Solvent and Catalyst: Add a suitable solvent such as methanol or water. A catalyst, such as p-toluenesulfonic acid (PBA) (10 mol%), can be used to accelerate the reaction.[11]

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., using ultrasound irradiation) for 4-24 hours.[11][12]

-

Workup and Purification: Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, extract the product with an organic solvent like ethyl acetate. Purify the crude product by flash column chromatography on silica gel.

Biological Evaluation of Imidazopyridine Derivatives

Once a library of imidazopyridine derivatives has been synthesized, their biological activity must be assessed through a series of in vitro and in vivo assays.

In Vitro Anticancer Activity

MTT Assay Protocol for Cell Viability: [13][14]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the imidazopyridine derivatives for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS) to dissolve the formazan crystals.[14]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Sulforhodamine B (SRB) Assay Protocol for Cytotoxicity: [1][15]

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Cell Fixation: Gently add 100 µL of cold fixative reagent (e.g., 10% trichloroacetic acid) to each well and incubate for 1 hour at 4°C.[15]

-

Washing: Wash the plates four times with distilled water to remove the fixative.[15]

-

Staining: Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[16]

-

Washing: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[16]

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.[16]

-

Absorbance Measurement: Read the absorbance at 510 nm.

Case Studies: Unraveling the Mechanisms of Action

Zolpidem and the GABA-A Receptor Signaling Pathway

Zolpidem, a widely prescribed hypnotic, exerts its sedative effects by modulating the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the CNS.[17] It acts as a positive allosteric modulator, enhancing the effect of GABA at the receptor.[18] Zolpidem shows a higher affinity for GABA-A receptors containing the α1 subunit.[17]

Figure 4: Imidazopyridine derivatives as inhibitors of the c-Met signaling pathway.

Structure-Activity Relationship (SAR) and Data Presentation

Systematic modification of the imidazopyridine scaffold and analysis of the resulting changes in biological activity are crucial for lead optimization. The following table presents a selection of dimeric imidazo[1,2-a]pyridine derivatives and their in vitro anticancer activity against the MDA-MB-231 breast cancer cell line, highlighting key SAR observations. [19]

| Compound | R Group | Linker | GI50 (µM) against MDA-MB-231 [19] |

|---|---|---|---|

| 19 | 4-Chlorophenyl | - | 0.43 |

| 24 | 4-Methoxyphenyl | - | 0.30 |

| Adriamycin (Control) | - | - | 0.51 |

Key SAR Insights:

-

The dimeric imidazo[1,2-a]pyridine scaffold demonstrates potent anticancer activity. [19]* Substitution on the phenyl ring at the 2-position of the imidazopyridine core significantly influences activity.

-

The presence of an electron-donating methoxy group (compound 24 ) leads to higher potency compared to an electron-withdrawing chloro group (compound 19 ). [19]

Conclusion

The imidazopyridine scaffold continues to be a fertile ground for the discovery of novel bioactive molecules with diverse therapeutic applications. A judicious combination of modern discovery strategies, including high-throughput screening, fragment-based drug discovery, and rational design, coupled with robust biological evaluation and detailed structure-activity relationship studies, will undoubtedly lead to the development of the next generation of imidazopyridine-based therapeutics. This guide provides a framework for researchers to navigate the complexities of the drug discovery process and unlock the full potential of this remarkable chemical entity.

References

-

Zolpidem Activation of Alpha 1-Containing GABAA Receptors Selectively Inhibits High Frequency Action Potential Firing of Cortical Neurons. PubMed Central. Available at: [Link]

-

Groebke–Blackburn–Bienaymé Reaction for DNA-Encoded Library Technology. ACS Publications. Available at: [Link]

-

Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. PubMed Central. Available at: [Link]

-

Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray. Available at: [Link]

-

A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14. PubMed Central. Available at: [Link]

-

A Novel Imidazopyridine Derivative Exhibits Anticancer Activity in Breast Cancer by Inhibiting Wnt/β‑catenin Signaling. PubMed Central. Available at: [Link]

-

Design and Synthesis of Imidazopyridine Analogues as Inhibitors of Phosphoinositide 3-Kinase Signaling and Angiogenesis. ACS Publications. Available at: [Link]

-

Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. One Nucleus. Available at: [Link]

-

The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journals. Available at: [Link]

-

One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. Available at: [Link]

-

Fragment-based drug discovery: A graphical review. PubMed Central. Available at: [Link]

-

SRB assay for measuring target cell killing V.1. Protocols.io. Available at: [Link]

-

Zolpidem and eszopiclone prime α1β2γ2 GABAA receptors for longer duration of activity. British Journal of Pharmacology. Available at: [Link]

-

High-Throughput Screening for Enzyme Inhibitors Using Frontal Affinity Chromatography with Liquid Chromatography and Mass Spectrometry. ACS Publications. Available at: [Link]

-

Discovery of imidazopyridine derivatives as novel c-Met kinase inhibitors: Synthesis, SAR study, and biological activity. PubMed. Available at: [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available at: [Link]

-

The Groebke‐Blackburn‐Bienaymé 3‐component reaction (GBB 3‐CR). ResearchGate. Available at: [Link]

-

Imidazo[1,2-a]pyridine synthesis. Organic Chemistry Portal. Available at: [Link]

-

High-Throughput Screening For The Discovery Of Enzyme Inhibitors. ResearchGate. Available at: [Link]

-

Cell Viability Assays. NCBI Bookshelf. Available at: [Link]

-

Fragment-Based Drug Design: From Then until Now, and Toward the Future. ACS Publications. Available at: [Link]

-

Gamma-Aminobutyric Acid (GABA): What It Is, Function & Benefits. Cleveland Clinic. Available at: [Link]

-

Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine... ResearchGate. Available at: [Link]

-

DATA SHEET SRB Cytotoxicity Assay. Canvax. Available at: [Link]

-

Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. MDPI. Available at: [Link]

-

Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. ResearchGate. Available at: [Link]

-

High-throughput screening (HTS). BMG LABTECH. Available at: [Link]

-

The Groebke-Blackburn-Bienayme Reaction. University of Groningen. Available at: [Link]

-

Fragment Based Drug Design: From Experimental to Computational Approaches. ResearchGate. Available at: [Link]

-

Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. ResearchGate. Available at: [Link]

-

Exploration of imidazole and imidazopyridine dimers as anticancer agents: Design, synthesis, and structure-activity relationship study. PubMed. Available at: [Link]

-

Mechanism of action of the hypnotic zolpidem in vivo. PubMed Central. Available at: [Link]

-

MTT Assay Protocol. Springer Nature Experiments. Available at: [Link]

-

CytoScan™ SRB Cell Cytotoxicity Assay. G-Biosciences. Available at: [Link]

-

Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences. Available at: [Link]

-

Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. MDPI. Available at: [Link]

-

Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience. Available at: [Link]

-

Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. Organic and Medicinal Chemistry International. Available at: [Link]

-

Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. ACS Organic & Inorganic Au. Available at: [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. Boster Bio. Available at: [Link]

-

High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Lab on a Chip. Available at: [Link]

-

The Mechanism of Benzodiazepines | The GABA Receptor and Allosteric Modulation. YouTube. Available at: [Link]

Sources

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. A Novel Imidazopyridine Derivative Exhibits Anticancer Activity in Breast Cancer by Inhibiting Wnt/β‑catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bio-conferences.org [bio-conferences.org]

- 4. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives [mdpi.com]

- 5. bmglabtech.com [bmglabtech.com]

- 6. researchgate.net [researchgate.net]

- 7. onenucleus.com [onenucleus.com]

- 8. Fragment-based drug discovery: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]

- 10. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. atcc.org [atcc.org]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. canvaxbiotech.com [canvaxbiotech.com]

- 16. SRB assay for measuring target cell killing [protocols.io]

- 17. Mechanism of action of the hypnotic zolpidem in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Zolpidem Activation of Alpha 1-Containing GABAA Receptors Selectively Inhibits High Frequency Action Potential Firing of Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Exploration of imidazole and imidazopyridine dimers as anticancer agents: Design, synthesis, and structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(1H-imidazol-1-yl)-3-nitropyridine: Synthesis, Properties, and Potential Applications

Foreword

The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the pursuit of novel chemical entities (NCEs) with unique pharmacological profiles. Within this dynamic field, nitrogen-containing heterocycles remain a cornerstone of drug discovery, offering a rich tapestry of structural diversity and biological activity. This technical guide focuses on one such promising scaffold: 2-(1H-imidazol-1-yl)-3-nitropyridine . This molecule, positioned at the intersection of imidazole and pyridine chemistries, presents a compelling profile for researchers, scientists, and drug development professionals. Its strategic arrangement of a nitro group and an imidazole moiety on a pyridine core suggests a predisposition for a range of chemical transformations and biological interactions. This document serves as a comprehensive resource, elucidating the synthesis, theoretical properties, and prospective applications of this intriguing compound, thereby providing a foundational platform for its further exploration in drug discovery and development.

Molecular Overview and Physicochemical Properties

This compound (CAS No. 1060795-58-5) is a small molecule with the molecular formula C₈H₆N₄O₂ and a molecular weight of 190.16 g/mol [1]. The structure features a pyridine ring substituted at the 2-position with a 1H-imidazol-1-yl group and at the 3-position with a nitro group. This unique arrangement of electron-withdrawing and heterocyclic functional groups dictates its chemical behavior and potential as a pharmacophore.

Table 1: Physicochemical and Computed Properties of this compound [1]

| Property | Value |

| Molecular Formula | C₈H₆N₄O₂ |

| Molecular Weight | 190.16 |

| CAS Number | 1060795-58-5 |

| Topological Polar Surface Area (TPSA) | 73.85 Ų |

| LogP (calculated) | 1.1755 |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 0 |

| Rotatable Bonds | 2 |

| SMILES | C1=CC(=C(N=C1)N2C=CN=C2)[O-] |

Note: The LogP and TPSA values are computationally derived and provide an indication of the molecule's lipophilicity and polarity, respectively. These parameters are crucial in predicting its pharmacokinetic properties, such as absorption and distribution.

Synthesis Methodology: A Focus on Nucleophilic Aromatic Substitution

The most logical and widely applicable method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This well-established reaction class is particularly effective for electron-deficient aromatic systems, such as nitropyridines[2]. The electron-withdrawing nitro group at the 3-position, along with the inherent electron deficiency of the pyridine ring, activates the 2-position for nucleophilic attack.

The proposed synthetic pathway involves the reaction of 2-chloro-3-nitropyridine with imidazole in the presence of a suitable base. The base is essential to deprotonate the imidazole, generating the more nucleophilic imidazolate anion, which then displaces the chloride leaving group from the pyridine ring.

Figure 1: Proposed synthetic scheme for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a generalized procedure based on established methodologies for similar SNAr reactions and should be optimized for specific laboratory conditions.

Materials:

-

2-Chloro-3-nitropyridine (1.0 eq)

-

Imidazole (1.1 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq) or Sodium Hydride (NaH) (1.2 eq)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Ethyl acetate

-

Brine solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Preparation of Nucleophile: To a solution of imidazole in anhydrous DMF, add the base (e.g., K₂CO₃ or NaH) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). Stir the mixture for 30 minutes at room temperature to allow for the formation of the imidazolate anion.

-

SNAr Reaction: Add a solution of 2-chloro-3-nitropyridine in anhydrous DMF dropwise to the imidazolate solution at room temperature.

-

Reaction Monitoring: Heat the reaction mixture to a temperature between 80-120 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volume).

-

Washing: Combine the organic layers and wash with brine solution to remove any remaining DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Spectroscopic Characterization (Predicted)

While experimental data is not publicly available, the expected spectroscopic features of this compound can be predicted based on its structure and data from analogous compounds.

¹H NMR:

-

Pyridine Ring Protons: Three distinct signals are expected in the aromatic region. The proton at the 6-position will likely appear as a doublet of doublets, coupled to the protons at the 4 and 5-positions. The protons at the 4 and 5-positions will also appear as doublet of doublets. The electron-withdrawing nitro group will deshield these protons, shifting them downfield.

-

Imidazole Ring Protons: Three signals are expected. The proton at the 2-position of the imidazole ring will likely be the most downfield singlet. The protons at the 4 and 5-positions will appear as two distinct signals, likely triplets or doublet of doublets depending on the coupling constants.

¹³C NMR:

-

Eight distinct signals are expected in the aromatic region, corresponding to the eight carbon atoms in the molecule. The carbon atom attached to the nitro group (C3 of the pyridine ring) and the carbon atom attached to the imidazole nitrogen (C2 of the pyridine ring) will be significantly deshielded.

IR Spectroscopy:

-

Characteristic strong absorption bands for the asymmetric and symmetric stretching of the nitro group (NO₂) are expected around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively.

-

Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹.

-

C=N and C=C stretching vibrations from both the pyridine and imidazole rings will appear in the 1400-1600 cm⁻¹ region.

Mass Spectrometry:

-

The molecular ion peak (M⁺) would be expected at m/z = 190. Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and cleavage of the bond between the pyridine and imidazole rings.

Chemical Reactivity and Potential for Derivatization

The chemical reactivity of this compound is primarily governed by the interplay between the electron-deficient nitropyridine core and the nucleophilic imidazole ring.

Figure 2: Potential reaction pathways for this compound.

Reduction of the Nitro Group

The nitro group is a versatile functional group that can be readily reduced to an amino group. This transformation opens up a vast array of synthetic possibilities. The resulting 2-(1H-imidazol-1-yl)pyridin-3-amine is a valuable intermediate for the synthesis of more complex heterocyclic systems, such as imidazo[4,5-b]pyridines, which are known to possess a wide range of biological activities. Common reducing agents for this transformation include catalytic hydrogenation (H₂/Pd-C) or metal-acid systems (e.g., SnCl₂/HCl).

Further Nucleophilic Aromatic Substitution

While the imidazole group is an activating group for electrophilic substitution, the overall electron-deficient nature of the nitropyridine ring makes further nucleophilic aromatic substitution challenging but not impossible. Strong nucleophiles might displace the nitro group or potentially add to other positions on the pyridine ring, depending on the reaction conditions.

Electrophilic Substitution on the Imidazole Ring

The imidazole ring is susceptible to electrophilic substitution, although the electron-withdrawing nature of the nitropyridine substituent will decrease its reactivity compared to unsubstituted imidazole. Reactions such as halogenation or nitration could potentially occur on the imidazole ring, providing another avenue for structural diversification.

Potential Applications in Drug Discovery

The structural motifs present in this compound are found in numerous biologically active compounds, suggesting a high potential for this NCE in drug discovery.

-

Antimicrobial and Antiparasitic Agents: Nitroimidazoles are a well-established class of drugs used to treat anaerobic bacterial and parasitic infections. The nitro group is crucial for their mechanism of action, which involves reductive activation within the target organism to generate cytotoxic radical species. The presence of the nitroimidazole-like scaffold in the target molecule makes it a prime candidate for investigation as a novel antimicrobial or antiparasitic agent.

-

Kinase Inhibitors: The pyridine and imidazole rings are common scaffolds in kinase inhibitors. The ability to functionalize both rings allows for the exploration of interactions with the ATP-binding pocket of various kinases, which are key targets in oncology and inflammatory diseases.

-

Central Nervous System (CNS) Agents: Imidazopyridine derivatives are known to interact with various CNS receptors, exhibiting hypnotic, anxiolytic, and other psychotropic effects[1]. The reduction of the nitro group to an amine and subsequent cyclization could lead to the formation of imidazo[4,5-b]pyridine derivatives with potential CNS activity.

Conclusion and Future Directions

This compound represents a novel chemical entity with significant potential for further exploration in medicinal chemistry and drug development. Its straightforward synthesis via nucleophilic aromatic substitution, coupled with the versatile reactivity of the nitro and imidazole functionalities, provides a robust platform for the generation of diverse chemical libraries.

Future research should focus on:

-

Experimental Validation: The synthesis of this compound needs to be performed and its physicochemical and spectroscopic properties fully characterized.

-

Biological Screening: A comprehensive biological evaluation of the compound is warranted to explore its potential as an antimicrobial, antiparasitic, kinase inhibitor, or CNS-active agent.

-

Library Synthesis and SAR Studies: The synthesis of a focused library of derivatives through the functionalization of the pyridine and imidazole rings will be crucial for establishing structure-activity relationships (SAR) and optimizing its pharmacological profile.

This in-depth technical guide provides a solid foundation for initiating research on this promising molecule. The insights into its synthesis, predicted properties, and potential applications are intended to catalyze further investigation and unlock the full therapeutic potential of this compound.

References

-

Mallemula, V. R., Sanghai, N. N., Himabindu, V., & Chakravarthy, A. K. (2013). Synthesis and characterization of antibacterial 2-(pyridin-3-yl)-1H-benzo[d]imidazoles and 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine derivatives. Monatshefte für Chemie - Chemical Monthly, 144(12), 1845–1853. [Link]

-

Masaki, Y., Shimizu, Y., Yoshioka, T., Feng, F., Zhao, S., Higashino, K., ... & Saji, H. (2016). Imaging Mass Spectrometry Revealed the Accumulation Characteristics of the 2-Nitroimidazole-Based Agent “Pimonidazole” in Hypoxia. PLoS ONE, 11(8), e0161639. [Link]

-

de Souza, G. A., Pires-Santos, P., de Melo, M. E. F., de Andrade, D. C., & de Rezende, D. (2022). 2-Nitro-1-vinyl-1H-imidazole. Molbank, 2022(1), M1324. [Link]

-

Gao, H., Ye, W., & Zhang, H. (2013). Preparation of Imidazolium 2,4,5-Trinitroimidazolate from Derivatives of Imidazole and Its Oxidation Under Nitration. Central European Journal of Energetic Materials, 10(3), 379-390. [Link]

-

Reddy, T. S., & Ghorai, P. (2018). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega, 3(4), 4356–4365. [Link]

-

2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine. MDPI. (2023). [Link]

-

FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature. ResearchGate. (n.d.). [Link]

- Process for preparation of nitropyridine derivatives. (2010).

-

Synthesis and characterization of novel amide derivatives of Nitro- imidazole. (2012). Der Pharma Chemica. [Link]

-

Synthesis of 1-[3-(2-methyl-5-nitro-1H-imidazol-1-yl)propyl]-1H-1,2,3-benzotriazole and 1-[3-(2-methyl-5-nitro-1H-imidazol-1-yl)butyl]-1H-1,2,3-benzotriazole. (2001). MDPI. [Link]

-

2-(1H-imidazol-2-yl)pyridine. PubChem. (n.d.). [Link]

-

2-(5-Nitro-1H-imidazol-1-yl)ethanol. PubChem. (n.d.). [Link]

-

Supporting Information for "Synthesis of cobalt(II) complexes with benzimidazole derivatives and their catalytic performance in the aerobic oxidation of cumene". (n.d.). [Link]

-

Quantitative Determination of 2-Oxo-Imidazole-Containing Dipeptides by High-Performance Liquid Chromatography/Tandem Mass Spectrometry. (2022). MDPI. [Link]

Sources

An In-Depth Technical Guide to the Reaction Mechanism of 2-(1H-Imidazol-1-yl)-3-nitropyridine Formation

This technical guide provides a comprehensive exploration of the reaction mechanism for the formation of 2-(1H-imidazol-1-yl)-3-nitropyridine, a scaffold of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development who seek a deeper understanding of the principles governing this important synthetic transformation.

Introduction: The Significance of the Imidazolyl-Nitropyridine Scaffold

The this compound core is a key building block in the synthesis of various pharmacologically active compounds. Its structural motifs are present in molecules targeting a range of therapeutic areas. Understanding the intricacies of its formation is paramount for optimizing existing synthetic routes and designing novel derivatives with enhanced properties. The primary route to this scaffold is through a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern organic synthesis. This guide will dissect the underlying mechanism of this reaction, offering insights into the kinetics, thermodynamics, and key influencing factors that govern its outcome.

The Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The formation of this compound from a suitable 2-substituted-3-nitropyridine and imidazole proceeds via a classical Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step addition-elimination process, which is distinct from the concerted displacement seen in aliphatic SN2 reactions.[1][2]

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex

The reaction is initiated by the nucleophilic attack of the imidazole nitrogen on the electron-deficient C2 carbon of the 3-nitropyridine ring.[3] This attack is facilitated by the strong electron-withdrawing nature of the nitro group at the 3-position and the inherent electrophilicity of the pyridine ring. The attack results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[2][4] The aromaticity of the pyridine ring is temporarily disrupted in this intermediate.[2][3]